![molecular formula C24H20ClN3O3 B1662391 N-(3-Pyridyl)indomethacin Amide CAS No. 261766-29-4](/img/structure/B1662391.png)
N-(3-Pyridyl)indomethacin Amide
描述
N-(3-pyridyl)-indomethacin amide (N-3PyIA) is one of several aromatic amides of indomethacin reported to be potent and selective reversible inhibitors of COX-2.1 N-3PyIA selectively inhibits human recombinant COX-2 with an IC50 of 0.052 µM. It is about 1,300 times less potent as an inhibitor of ovine recombinant COX-1.1 However, N-3PyIA is not selective as an inhibitor of ovine seminal vesicular COX-1 and ovine placental COX-2. The IC50 values for ovine COX-1 and -2 are 75 and 50 µM, respectively.
作用机制
Target of Action
N-(3-Pyridyl)indomethacin Amide, also known as N-3PyIA, is a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin .
Mode of Action
N-3PyIA selectively inhibits human recombinant COX-2 with an IC50 of 0.052 µM . It is about 300-fold less potent as an inhibitor of human recombinant COX-1 .
Biochemical Pathways
The primary biochemical pathway affected by N-3PyIA is the cyclooxygenase pathway . By inhibiting COX-2, N-3PyIA reduces the production of prostanoids, which are key mediators and regulators of inflammation.
生化分析
Biochemical Properties
N-(3-Pyridyl)indomethacin Amide interacts with the enzyme COX-2, inhibiting its activity . It has been found to inhibit human recombinant COX-2 with an IC50 value of 0.052 μM, making it a potent inhibitor . It is over 1300 times less potent as an inhibitor of ovine COX-1 .
Cellular Effects
The inhibition of COX-2 by this compound can have significant effects on cellular processes. COX-2 is an enzyme that plays important roles in prostaglandin biosynthesis in inflammatory cells and the central nervous system . By inhibiting this enzyme, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with COX-2, leading to the inhibition of this enzyme . This can result in changes in gene expression and cellular metabolism due to the role of COX-2 in prostaglandin biosynthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of prostaglandin biosynthesis, where it interacts with the enzyme COX-2
生物活性
N-(3-Pyridyl)indomethacin amide, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, has garnered attention for its selective inhibition of cyclooxygenase-2 (COX-2). This compound's unique structural modifications enhance its biological activity and reduce the adverse effects typically associated with traditional NSAIDs. This article delves into the compound's biological activity, mechanisms, and research findings.
Structural Characteristics
This compound features a pyridine ring attached to the indomethacin backbone via an amide linkage. Its molecular formula is CHClNO, with a molecular weight of approximately 433.89 g/mol. The compound is usually found in a crystalline solid form with high purity levels exceeding 98% .
Selective COX-2 Inhibition
this compound acts as a potent and selective reversible inhibitor of COX-2, with an IC value of approximately 0.1 µM against human recombinant COX-2. This selectivity is significant as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors like traditional NSAIDs .
Comparison with Other Compounds
The following table summarizes the inhibition characteristics of this compound compared to other related compounds:
Compound Name | COX Inhibition Type | IC (µM) | Unique Features |
---|---|---|---|
This compound | Selective | 0.1 | High selectivity for COX-2 |
Indomethacin | Non-selective | 0.5 | Known for gastrointestinal side effects |
N-(4-Pyridyl)indomethacin amide | Selective | 0.34 | Similar structure, different substituents |
N-(2-Pyridyl)indomethacin amide | Selective | 1.39 | Variations in selectivity and potency |
Biological Evaluation and Case Studies
Research studies have demonstrated the efficacy of this compound in various biological contexts:
- In Vitro Studies : The compound has shown potent inhibition of COX-2 in vitro, making it a candidate for further development as an anti-inflammatory agent .
- In Vivo Studies : In animal models, particularly using the carrageenan-induced rat paw edema method, this compound exhibited significant anti-inflammatory effects without the ulcerogenic liability associated with traditional NSAIDs .
- Toxicity Assessments : In silico tools have been employed to predict acute toxicity, indicating that this compound may have a favorable safety profile compared to its predecessors .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various indomethacin analogs, including this compound:
- Drug Design Techniques : Molecular docking studies have been used to analyze binding interactions between this compound and COX-2, revealing critical insights into its selectivity and binding affinity .
- Structural Modifications : The incorporation of different substituents on the indomethacin backbone has been explored to enhance anti-inflammatory properties while reducing side effects .
科学研究应用
Anti-inflammatory Applications
N-(3-Pyridyl)indomethacin amide serves as a potent and selective reversible inhibitor of COX-2, which is primarily responsible for the inflammatory response. The selective inhibition of COX-2 over COX-1 reduces the gastrointestinal side effects commonly associated with traditional NSAIDs, making it a safer alternative for long-term use in inflammatory conditions such as arthritis and other pain-related disorders .
Table 1: Comparison of COX Inhibition
Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Ratio |
---|---|---|---|
Indomethacin | High | Moderate | Low |
This compound | Low | High | High |
Anti-cancer Properties
Recent studies have highlighted the anti-cancer potential of this compound. It exhibits antiangiogenic properties, which inhibit the formation of new blood vessels that tumors need to grow. This compound has shown promise in preclinical models for its ability to impede tumor growth and metastasis, making it a candidate for further investigation in cancer therapy .
Case Study: Anti-tumor Efficacy
In a study evaluating various indomethacin derivatives, this compound was found to significantly reduce tumor size in animal models when administered at specific dosages. The mechanism was attributed to its ability to selectively inhibit COX-2, leading to reduced inflammation and tumor-associated angiogenesis .
Mechanistic Insights
The mechanism of action for this compound involves its binding affinity to the COX-2 enzyme, where it acts as a slow, tight-binding inhibitor. This binding results in prolonged inhibition of the enzyme's activity, which is crucial for mediating inflammatory responses and tumor progression .
Table 2: Mechanism of Action
Mechanism | Description |
---|---|
COX-2 Inhibition | Selective inhibition reduces inflammatory mediators, providing analgesic effects without GI toxicity. |
Antiangiogenesis | Inhibits the formation of new blood vessels necessary for tumor growth. |
Slow Binding | Prolonged interaction with COX-2 enhances therapeutic efficacy against inflammation and cancer. |
属性
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-pyridin-3-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-15-20(13-23(29)27-18-4-3-11-26-14-18)21-12-19(31-2)9-10-22(21)28(15)24(30)16-5-7-17(25)8-6-16/h3-12,14H,13H2,1-2H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPHQYAZUTCIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。